molecular formula C19H14ClN5O2 B2919408 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 919842-87-8

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide

Cat. No. B2919408
CAS RN: 919842-87-8
M. Wt: 379.8
InChI Key: CZIVOIFUSRRBBP-UHFFFAOYSA-N
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Description

“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological activities, including anticancer, antiproliferative, and anti-mycobacterial activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines, including the compound , often involves Biginelli condensation . This is a simple, efficient, and atom-economic method that uses aromatic aldehydes, guanidine, and pyrazalone derivative .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines, including the compound , have been found to inhibit CDK2, a protein kinase that plays a key role in cell proliferation . This makes them potential candidates for cancer treatment .

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines, including “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide”, could involve further investigations into their biological activities and potential applications in medicine . Additionally, more studies could be conducted to explore their synthesis methods and improve their efficiency .

properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-14-7-4-8-15(10-14)25-18-16(11-22-25)19(27)24(12-21-18)23-17(26)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIVOIFUSRRBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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